AChE vs. BuChE Selectivity: Tilorone(2+) Compared with Broad-Spectrum Cholinesterase Inhibitors
Tilorone inhibits human acetylcholinesterase (AChE) with an IC₅₀ of 64.4 nM, but shows no meaningful inhibition of the closely related butyrylcholinesterase (BuChE) at concentrations up to 50 μM [1]. This represents a >776-fold selectivity window for AChE over BuChE. In contrast, clinically used cholinesterase inhibitors such as physostigmine and rivastigmine are dual AChE/BuChE inhibitors; for example, rivastigmine inhibits both human AChE and BuChE with IC₅₀ values in the low micromolar range, providing substantially lower selectivity [1][2]. The structural basis for this selectivity has been mapped by molecular docking to a specific hydrophobic interaction within the peripheral anionic site of AChE that is absent in BuChE [1].
| Evidence Dimension | AChE/BuChE selectivity ratio |
|---|---|
| Target Compound Data | Human AChE IC₅₀ = 64.4 nM; Human BuChE IC₅₀ > 50,000 nM |
| Comparator Or Baseline | Rivastigmine: human AChE IC₅₀ ~4,200 nM, human BuChE IC₅₀ ~7,200 nM (approximate 1.7-fold selectivity); Physostigmine: dual inhibitor with sub-micromolar potency at both enzymes |
| Quantified Difference | Tilorone(2+) selectivity ratio >776-fold vs. <2-fold for rivastigmine |
| Conditions | Recombinant human AChE and BuChE; in vitro enzyme inhibition assay (IC₅₀ determination via Ellman's method); tilorone tested as dihydrochloride salt |
Why This Matters
For researchers developing AChE-targeted probes or therapeutics where peripheral BuChE-mediated hydrolysis or off-target cholinergic side effects must be minimized, tilorone(2+) offers a uniquely clean selectivity profile that is not available with any currently approved cholinesterase inhibitor.
- [1] Vignaux PA, Minerali E, Lane TR, et al. The Antiviral Drug Tilorone Is a Potent and Selective Inhibitor of Acetylcholinesterase. Chem Res Toxicol. 2021;34(5):1296-1307. View Source
- [2] Bar-On P, Millard CB, Harel M, et al. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry. 2002;41(11):3555-3564. View Source
